molecular formula C16H13N3O2 B14354008 3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one CAS No. 94704-28-6

3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B14354008
CAS No.: 94704-28-6
M. Wt: 279.29 g/mol
InChI Key: XUCKWFWSASVBHE-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a benzoxazole ring fused with an imidazo[1,2-a]pyridine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one typically involves multi-step reactions. One common method includes the condensation of 2-aminophenol with 2-bromo-3-methylimidazo[1,2-a]pyridine under basic conditions to form the benzoxazole ring. This is followed by methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to cell death in the case of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one apart is the combination of both the benzoxazole and imidazo[1,2-a]pyridine rings in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

94704-28-6

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H13N3O2/c1-10-15(17-14-5-3-4-8-19(10)14)11-6-7-13-12(9-11)18(2)16(20)21-13/h3-9H,1-2H3

InChI Key

XUCKWFWSASVBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C3=CC4=C(C=C3)OC(=O)N4C

Origin of Product

United States

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